Acetic acid;1,3,5-triazine-2,4,6-triamine
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Overview
Description
Acetic acid;1,3,5-triazine-2,4,6-triamine is a compound that combines the properties of acetic acid and 1,3,5-triazine-2,4,6-triamine Acetic acid is a simple carboxylic acid with the formula CH₃COOH, known for its use in vinegar and as a chemical reagentIt is widely used in the production of melamine resins and has applications in various industries, including plastics, coatings, and textiles .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Triazine-2,4,6-triamine can be synthesized through several methods:
Reaction of cyanuric chloride with ammonia: This method involves the reaction of cyanuric chloride with ammonia in water to produce 1,3,5-triazine-2,4,6-triamine.
Reduction of nitro urea: Nitro urea can be reduced using alkali metals or silver salts to yield 1,3,5-triazine-2,4,6-triamine.
Industrial Production Methods
Industrial production of 1,3,5-triazine-2,4,6-triamine typically involves the reaction of urea with formaldehyde under controlled conditions to produce melamine-formaldehyde resins .
Chemical Reactions Analysis
1,3,5-Triazine-2,4,6-triamine undergoes various chemical reactions, including:
Nucleophilic substitution: The compound can undergo nucleophilic substitution reactions where the chlorine atoms in cyanuric chloride are replaced by nucleophiles such as amines, alcohols, or thiols.
Condensation reactions: It can react with aldehydes and ketones to form Schiff bases and other condensation products.
Common reagents and conditions used in these reactions include:
Ammonia: Used in the synthesis of 1,3,5-triazine-2,4,6-triamine from cyanuric chloride.
Alkali metals or silver salts: Used in the reduction of nitro urea to produce 1,3,5-triazine-2,4,6-triamine.
Major products formed from these reactions include various substituted triazines and melamine derivatives .
Scientific Research Applications
1,3,5-Triazine-2,4,6-triamine has numerous scientific research applications:
Mechanism of Action
The mechanism by which 1,3,5-triazine-2,4,6-triamine exerts its effects involves its ability to form hydrogen bonds and undergo nucleophilic substitution reactions. These properties allow it to interact with various molecular targets and pathways, including enzymes and receptors involved in biological processes .
Comparison with Similar Compounds
1,3,5-Triazine-2,4,6-triamine can be compared with other similar compounds, such as:
Cyanuric acid: Another derivative of 1,3,5-triazine, known for its use in swimming pool disinfectants.
Hexamethylmelamine: A derivative used clinically for its antitumor properties.
2,4,6-Triamino-1,3,5-triazine: Known for its use in the synthesis of Schiff bases and other condensation products.
The uniqueness of 1,3,5-triazine-2,4,6-triamine lies in its versatility and wide range of applications in various fields, from industrial production to scientific research .
Properties
CAS No. |
189313-02-8 |
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Molecular Formula |
C9H18N6O6 |
Molecular Weight |
306.28 g/mol |
IUPAC Name |
acetic acid;1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C3H6N6.3C2H4O2/c4-1-7-2(5)9-3(6)8-1;3*1-2(3)4/h(H6,4,5,6,7,8,9);3*1H3,(H,3,4) |
InChI Key |
OKLGMNOEMHKDNY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.C1(=NC(=NC(=N1)N)N)N |
Origin of Product |
United States |
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